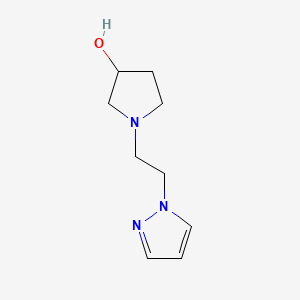

1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol

Description

Properties

IUPAC Name |

1-(2-pyrazol-1-ylethyl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c13-9-2-5-11(8-9)6-7-12-4-1-3-10-12/h1,3-4,9,13H,2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWWICKAFCBUHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CCN2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Strategies

Alkylation of Pyrrolidin-3-ol Derivatives

The most direct route involves alkylating pyrrolidin-3-ol with a pyrazole-containing electrophile.

Sodium Hydride-Mediated Alkylation in DMF

- Procedure : Pyrrolidin-3-ol is treated with 2-(1H-pyrazol-1-yl)ethyl chloride in anhydrous DMF using sodium hydride (NaH) as a base.

- Conditions :

- Yield : 68–71%.

- Mechanistic Insight : NaH deprotonates the hydroxyl group, enabling nucleophilic attack on the electrophilic ethyl-pyrazole intermediate.

Epoxide Ring-Opening Alkylation

Cyclocondensation Approaches

Hydrazine-Based Cyclocondensation

- Procedure : Reacting β-keto esters (e.g., ethyl 2,4-dioxovalerate) with hydrazines to form pyrazole intermediates, followed by coupling to pyrrolidine derivatives.

- Yield : 44–77% for pyrazole formation; 55–82% for coupling.

- Limitation : Multi-step synthesis increases purification complexity.

Multicomponent Reactions (MCRs)

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Optimization and Scalability

Solvent and Base Selection

Chemical Reactions Analysis

Types of Reactions: 1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone or aldehyde.

Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a dihydropyrazole derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dihydropyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand for metal ions, while the pyrrolidine ring can interact with biological macromolecules such as proteins or nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparison of Selected Pyrrolidin-3-ol Derivatives

Table 2: Key Research Findings from Structural Analogues

Biological Activity

1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including antibacterial, antifungal, and anticancer properties, while also highlighting relevant case studies and experimental findings.

- Molecular Formula: C₉H₁₃N₃O

- Molecular Weight: 165.22 g/mol

- CAS Number: Not explicitly listed but can be derived from its structure.

Antibacterial Activity

Research has demonstrated that pyrrolidine derivatives exhibit significant antibacterial properties. In vitro studies have shown that certain derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria.

Key Findings:

- A study evaluated several pyrrolidine compounds and found that some exhibited minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

- The presence of halogen substituents in pyrrolidine derivatives has been linked to enhanced antibacterial activity, suggesting that structural modifications can significantly influence bioactivity .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound Name | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol | 0.0039 | Staphylococcus aureus |

| Other Pyrrolidine Derivative | 0.025 | Escherichia coli |

Antifungal Activity

In addition to antibacterial effects, pyrrolidine compounds have shown antifungal properties. Specific derivatives have been tested against common fungal pathogens, demonstrating efficacy in inhibiting fungal growth.

Case Study:

A recent study examined the antifungal activity of various pyrrolidine derivatives against Candida species. The results indicated that certain modifications to the pyrrolidine ring enhanced antifungal potency, making them suitable candidates for further development .

Anticancer Activity

The anticancer potential of 1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol has been explored in several studies. Compounds within this class have shown promise in targeting cancer cell lines.

Key Findings:

- A study focused on the synthesis of novel pyrrolidine derivatives reported significant cytotoxic effects against A549 lung adenocarcinoma cells .

- Comparative analysis with standard chemotherapeutics revealed that some derivatives could reduce cell viability effectively, indicating their potential as anticancer agents.

Table 2: Anticancer Activity Against A549 Cells

| Compound Name | Viability (%) | Comparison Standard |

|---|---|---|

| 1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol | 66 | Cisplatin |

| Other Pyrrolidine Derivative | 78 | Doxorubicin |

The mechanisms through which these compounds exert their biological effects are multifaceted:

- Antibacterial Action: Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Antifungal Action: May involve inhibition of ergosterol synthesis or disruption of fungal cell membrane integrity.

- Anticancer Action: Potentially involves induction of apoptosis in cancer cells or inhibition of specific signaling pathways critical for cancer cell survival.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol, and how are yields optimized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving heterocyclic coupling. A common approach involves alkylation of pyrrolidin-3-ol with a pyrazole-containing ethyl bromide derivative under reflux conditions. Key variables include solvent selection (e.g., ethanol or DMSO), temperature control (60–80°C), and catalysts like triethylamine to enhance nucleophilic substitution efficiency. Yields are optimized by adjusting stoichiometry (1:1.2 molar ratio of pyrrolidin-3-ol to pyrazole-ethyl bromide) and reaction time (6–12 hours) .

Q. How is the structural integrity of 1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol validated post-synthesis?

- Methodological Answer : Spectroscopic techniques are critical:

- NMR : H and C NMR confirm the ethyl linkage (δ 3.5–4.0 ppm for CH-N) and hydroxyl group (broad signal at δ 1.5–2.0 ppm).

- IR : Peaks at 3200–3400 cm (O-H stretch) and 1600 cm (C=N/C=C pyrazole ring) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H] at m/z 208.1215 (calculated for CHNO) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

- Methodological Answer : Initial screens include:

- Enzyme Inhibition : Test against kinases (e.g., JAK2 or CDKs) using fluorescence-based assays (IC determination).

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values).

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293 or HeLa) to assess safety margins .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved for this compound?

- Methodological Answer : Contradictions may arise from conformational flexibility or impurities. Strategies include:

- Variable Temperature (VT) NMR : To identify dynamic rotational barriers in the ethyl linker.

- HPLC-Purification : Eliminate byproducts (e.g., unreacted pyrazole) using a C18 column (70:30 HO:ACN mobile phase).

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (if crystalline) .

Q. What computational approaches are suitable for predicting target interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with protein targets (e.g., serotonin receptors) to predict binding poses.

- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes.

- QSAR Modeling : Correlate substituent effects (e.g., pyrazole vs. triazole) with activity using MOE or Schrödinger .

Q. How can reaction conditions be tailored to improve regioselectivity in pyrazole-pyrrolidine coupling?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to direct coupling to the pyrazole N-1 position.

- Solvent Effects : Polar aprotic solvents (DMF or DMSO) favor nucleophilic attack on the ethyl bromide intermediate.

- Microwave-Assisted Synthesis : Reduce reaction time (2–4 hours) and improve regioselectivity via controlled heating .

Q. What strategies address low solubility in aqueous buffers during in vitro assays?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.

- Prodrug Design : Introduce phosphate esters at the hydroxyl group for enhanced solubility, followed by enzymatic cleavage in assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.